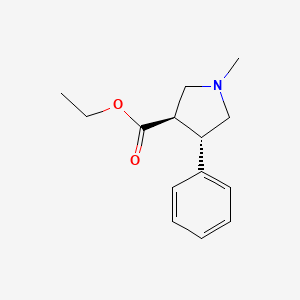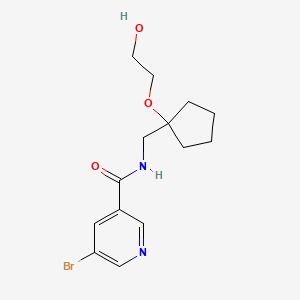![molecular formula C16H14BrN5O B2470292 5-ブロモ-N-{2-[4-(ピリジン-3-イル)-1H-ピラゾール-1-イル]エチル}ピリジン-3-カルボキサミド CAS No. 2097866-47-0](/img/structure/B2470292.png)
5-ブロモ-N-{2-[4-(ピリジン-3-イル)-1H-ピラゾール-1-イル]エチル}ピリジン-3-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyridine ring, a pyrazole ring, and a bromine atom, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.
科学的研究の応用
5-bromo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}pyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
作用機序
Target of Action
Similar compounds with indole and imidazole moieties have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
It’s known that compounds with similar structures can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been shown to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of Action
Compounds with similar structures have been shown to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact how a compound interacts with its targets and how it is metabolized in the body .
This suggests that this compound may also have a broad range of effects, influenced by various factors including its interaction with target receptors, the biochemical pathways it affects, its pharmacokinetic properties, and the environmental conditions in which it acts .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Coupling Reaction: The final step involves coupling the brominated pyridine with the pyrazole derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino derivative of the original compound.
類似化合物との比較
Similar Compounds
5-bromo-N-{2-[4-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}pyridine-3-carboxamide: Similar structure but with a different position of the pyridine ring.
5-chloro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}pyridine-3-carboxamide: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
The uniqueness of 5-bromo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}pyridine-3-carboxamide lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and interactions with biological targets.
特性
IUPAC Name |
5-bromo-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O/c17-15-6-13(8-19-10-15)16(23)20-4-5-22-11-14(9-21-22)12-2-1-3-18-7-12/h1-3,6-11H,4-5H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFUZSBGEHERPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN(N=C2)CCNC(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2-Methoxyphenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2470209.png)
![5-bromo-2-chloro-N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide](/img/structure/B2470211.png)






![N-[(5-methyl-1,2-oxazol-3-yl)methyl]but-2-ynamide](/img/structure/B2470227.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dichlorobenzamide](/img/structure/B2470229.png)
![3-(2-fluorobenzyl)-1,9-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2470230.png)
![Tert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B2470231.png)

